2-(3-chloro-2-fluorophenyl)-N'-hydroxyethanimidamide
CAS No.:
Cat. No.: VC20408101
Molecular Formula: C8H8ClFN2O
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClFN2O |
|---|---|
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 2-(3-chloro-2-fluorophenyl)-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C8H8ClFN2O/c9-6-3-1-2-5(8(6)10)4-7(11)12-13/h1-3,13H,4H2,(H2,11,12) |
| Standard InChI Key | MWKVBJTVGPBLQX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)F)C/C(=N/O)/N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CC(=NO)N |
Introduction
2-(3-Chloro-2-fluorophenyl)-N'-hydroxyethanimidamide is an organic compound characterized by a chloro and fluoro-substituted phenyl ring attached to an ethanimidamide group. This unique molecular structure imparts distinct chemical and biological properties, making it valuable in various fields of research, including medicinal chemistry, materials science, and biochemical studies.
Applications in Scientific Research
3.1 Medicinal Chemistry
This compound serves as a precursor or building block for synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its functional groups allow modifications that can enhance bioactivity or specificity.
3.2 Materials Science
The compound is used in developing advanced materials, such as polymers or coatings, due to its unique reactivity profile.
3.3 Biological Studies
In biochemical assays, it acts as a probe to study enzyme activity or protein interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it suitable for these applications.
3.4 Industrial Applications
It is involved in the synthesis of agrochemicals and other industrial chemicals, leveraging its halogenated aromatic structure for targeted reactivity.
Mechanism of Action
The mechanism of action for 2-(3-chloro-2-fluorophenyl)-N'-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate cellular pathways by influencing signal transduction or gene expression.
Comparison with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| 2-(3-Chloro-2-fluorophenyl)-N'-hydroxyethanimidamide | Chloro and fluoro substitutions; hydroxyethanimidamide group | Medicinal chemistry, materials science |
| 2-(3-Chloro-2-fluorophenyl)ethanol | Hydroxyl group instead of ethanimidamide | Solvent or intermediate in organic synthesis |
| 3-Chloro-2-fluorophenyl isocyanate | Isocyanate functional group | Precursor for polymer synthesis |
The hydroxyethanimidamide group provides unique chemical reactivity compared to other derivatives, making it particularly useful in pharmaceutical research.
Synthetic Pathways
The synthesis of this compound typically involves the following steps:
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Halogenation of a phenyl ring to introduce chloro and fluoro substituents.
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Coupling reactions to attach the ethanimidamide group.
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Purification through crystallization or chromatography techniques.
These steps are designed to ensure high purity and yield of the final product for research applications.
Safety Profile
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